molecular formula C7H15NO3 B3307684 3-[2-(Dimethylamino)ethoxy]propanoic acid CAS No. 933720-09-3

3-[2-(Dimethylamino)ethoxy]propanoic acid

Cat. No.: B3307684
CAS No.: 933720-09-3
M. Wt: 161.2 g/mol
InChI Key: OJAQWKFTOSQYPY-UHFFFAOYSA-N
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Description

Historical Context of Related Alkoxyamines and Carboxylic Acids in Synthetic Chemistry

The structural components of 3-[2-(Dimethylamino)ethoxy]propanoic acid—specifically the alkoxyamine and carboxylic acid-like features—belong to classes of compounds with rich histories in synthetic chemistry.

Alkoxyamines: Initially described in the early 20th century, alkoxyamines were largely considered a chemical curiosity for many decades. rsc.org A significant development occurred in 1974 when Kovtun et al. reported that the stability of alkoxyamines was highly dependent on experimental conditions and that they could undergo decomposition into nitroxides and alkyl radicals. rsc.orgresearchgate.net This reactivity is centered on the homolysis of the C–ON bond, which releases a persistent nitroxyl (B88944) radical and a transient alkyl radical. researchgate.netrsc.org The perception of alkoxyamines changed dramatically in 1985 with the seminal work of Solomon, Rizzardo, and Cacioli, who patented their pivotal role in what is now known as nitroxide-mediated polymerization (NMP). rsc.orgresearchgate.netrsc.org This discovery unlocked extensive research into their applications in polymer chemistry, tin-free radical chemistry, and the design of smart materials. researchgate.netrsc.org

Carboxylic Acids: Carboxylic acids are fundamental organic compounds with a history stretching back to ancient times with the discovery of acetic acid in vinegar. patsnap.compatsnap.com The 18th century saw systematic isolation of various organic acids, such as tartaric and citric acid, by Carl Wilhelm Scheele. patsnap.com The 19th century was a revolutionary period for carboxylic acid chemistry, highlighted by Michel Eugène Chevreul's research on fatty acids, which established the foundation for soaps, and Hermann Kolbe's synthesis of salicylic (B10762653) acid, the precursor to aspirin. patsnap.com The 20th century ushered in the era of large-scale industrial production, with petrochemical processes enabling the mass synthesis of compounds like acetic and propanoic acid. patsnap.com Carboxylic acids are critically important as intermediates and building blocks in the production of a vast array of materials, including polymers, pharmaceuticals, solvents, and food additives. patsnap.comwikipedia.org Their ability to be converted into derivatives like esters and amides is a cornerstone of modern organic synthesis. wikipedia.org

Significance and Scope of this compound in Contemporary Academic Investigations

While specific, in-depth research publications detailing the applications of this compound are not widely available, its significance can be inferred from its chemical structure and the known utility of its functional groups. It is classified as a versatile small molecule scaffold, indicating its potential use as a foundational element in the synthesis of more complex molecules. biosynth.com

The compound's dual functionality is key to its potential. The carboxylic acid group can participate in reactions to form esters, amides, and other derivatives, which is a common strategy in drug development and materials science. patsnap.combritannica.com The tertiary amine group provides a basic site that can be used in catalysis or to form quaternary ammonium (B1175870) salts, modifying the solubility and electronic properties of a target molecule.

The propanoic acid framework itself is a subject of contemporary research. For instance, recent studies on derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid have explored their potential as anticancer and antioxidant agents. mdpi.com This line of investigation highlights the utility of the propanoic acid scaffold in developing novel therapeutic candidates. mdpi.com Although direct studies on this compound are limited, its structural attributes position it as a potentially valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science, particularly for creating new chemical entities with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2)4-6-11-5-3-7(9)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQWKFTOSQYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933720-09-3
Record name 3-[2-(dimethylamino)ethoxy]propanoic acid
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Reactivity and Reaction Mechanisms of 3 2 Dimethylamino Ethoxy Propanoic Acid

Carboxylic Acid Functional Group Transformations

The terminal carboxylic acid moiety is a primary site for a range of classical organic reactions, including the formation of esters and amides, as well as reduction and decarboxylation under specific conditions.

The carboxylic acid group of 3-[2-(Dimethylamino)ethoxy]propanoic acid can be readily converted to its corresponding esters and amides through various synthetic methods.

Esterification: In the presence of an acid catalyst, the compound can react with alcohols to form esters. For instance, reaction with ethanol (B145695) would yield ethyl 3-[2-(dimethylamino)ethoxy]propanoate. This type of reaction is fundamental in organic synthesis. nist.gov The esterification of propanoic acid derivatives can be effectively carried out using solid acid catalysts or under traditional acidic conditions. rsc.orggoogle.com The general reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Amidation: The formation of amides from the carboxylic acid group is also a key transformation. Direct reaction with an amine, typically requiring heat, can produce the corresponding amide. youtube.com For example, reacting this compound with a primary or secondary amine under heating would yield an N-substituted amide and water. youtube.comlibretexts.org To facilitate this reaction under milder conditions, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®) can be employed to make the carboxyl group more susceptible to nucleophilic attack by the amine. libretexts.orgorganic-chemistry.org The synthesis of amides from carboxylic acids and amines can be performed using near-stoichiometric amounts of reactants, sometimes under pressure and at elevated temperatures ranging from 80°C to 200°C to drive the reaction to completion. google.com

Reaction TypeReactantTypical Reagents/ConditionsProduct
EsterificationEthanolH₂SO₄ (catalyst), HeatEthyl 3-[2-(dimethylamino)ethoxy]propanoate
AmidationAmmoniaHeat (~100°C)3-[2-(Dimethylamino)ethoxy]propanamide
AmidationMethylamineDCC or T3P®, Room TemperatureN-methyl-3-[2-(dimethylamino)ethoxy]propanamide

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would convert the propanoic acid moiety into a propanol (B110389) group, yielding 3-[2-(dimethylamino)ethoxy]propan-1-ol. This is a standard conversion for carboxylic acids in organic synthesis.

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is generally not a facile process for simple aliphatic carboxylic acids. This reaction typically requires harsh conditions or the presence of specific activating functional groups, such as a β-keto group. masterorganicchemistry.com Since this compound lacks such an activating group, its decarboxylation would not be expected to occur under simple heating. masterorganicchemistry.com Specialized methods, such as photoredox-catalyzed decarboxylation or reactions involving specific metal catalysts, might be necessary to achieve this transformation, though such pathways are not commonly reported for this specific structure. organic-chemistry.org

Amine Functional Group Reactivity

The tertiary dimethylamino group provides a basic and nucleophilic center within the molecule, enabling reactions such as nucleophilic additions and salt formation.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. It can participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction converts the tertiary amine into a positively charged quaternary ammonium group.

Furthermore, the amine can engage in nucleophilic addition reactions. A related compound, 3-{N-[2-(N',N'-dimethylamino ethoxy)ethyl]-N-methylamino}propionamide, is synthesized through the nucleophilic addition of an amine to an acrylamide. google.com This suggests that the dimethylamino group, while tertiary, maintains sufficient nucleophilicity to participate in Michael-type additions or other reactions with electron-deficient species.

The presence of both an acidic carboxylic acid group and a basic tertiary amine group within the same molecule allows this compound to exhibit amphoteric properties.

Salt Formation: It can react with external acids (like HCl) to form an ammonium salt, where the dimethylamino group is protonated. Conversely, it can react with bases (like NaOH) to form a carboxylate salt, where the carboxylic acid group is deprotonated. A related compound, 3-(dimethylamino)propanoic acid, is available as its hydrochloride salt. sigmaaldrich.com

Ether Linkage Stability and Cleavage Reactions

Ethers are generally known for their chemical stability and resistance to many reagents. libretexts.org The ethoxy linkage in this compound is therefore relatively inert under neutral, basic, and mild acidic conditions.

However, this ether bond can be broken under more forceful conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an acid-catalyzed nucleophilic substitution. wikipedia.org The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (the halide ion, I⁻ or Br⁻) attacks one of the adjacent carbon atoms. masterorganicchemistry.com

Given the structure of this compound, the cleavage would likely follow an Sₙ2 mechanism, as neither of the carbons flanking the ether oxygen can form a particularly stable carbocation. libretexts.orglibretexts.org The nucleophilic attack would occur at the less sterically hindered carbon atom. This would result in the cleavage of the C-O bond, yielding two separate molecules.

ReactionReagentsMechanismExpected Products
Ether CleavageExcess HBr, HeatAcid-catalyzed Sₙ22-(Dimethylamino)ethanol and 3-bromopropanoic acid
Ether CleavageExcess HI, HeatAcid-catalyzed Sₙ22-(Dimethylamino)ethanol and 3-iodopropanoic acid

Note: Under excess strong acid, the alcohol product may be further converted to the corresponding alkyl halide. libretexts.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions, both of which utilize a carboxylic acid as a key component. Given the structure of this compound, its carboxylic acid moiety has the potential to participate in these transformations.

However, a review of the scientific literature does not provide specific examples of this compound being used as a reactant in documented multi-component reactions. Its bifunctional nature, containing both an acidic carboxylic acid group and a basic tertiary amine, might lead to intramolecular acid-base interactions, potentially complicating its reactivity in standard MCR protocols.

Theoretically, the carboxylic acid group of this compound could serve as the acid component in both the Passerini and Ugi reactions.

Theoretical Participation in the Passerini Reaction:

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. If this compound were to participate, it would provide the acyl group to the final product.

The generalized mechanism for the Passerini reaction can proceed through either a concerted or an ionic pathway, depending on the solvent. In a hypothetical scenario involving this compound, the reaction would proceed as outlined in the table below.

Reactant Role in Passerini Reaction
Aldehyde or KetoneElectrophilic carbonyl carbon for initial attack
IsocyanideNucleophilic carbon that adds to the carbonyl
This compoundProvides the proton to activate the carbonyl and the carboxylate to act as a nucleophile, ultimately acylating the intermediate

Theoretical Participation in the Ugi Reaction:

The Ugi reaction is a four-component reaction involving a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide, resulting in the formation of a bis-amide. This reaction is known for its ability to rapidly generate a high degree of molecular diversity.

In a potential Ugi reaction, this compound would again act as the carboxylic acid component. The internal tertiary amine of the molecule would not participate as the primary amine component required for the initial imine formation. A separate primary amine would be necessary.

The established mechanism involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This is followed by the addition of the isocyanide and the carboxylate, culminating in a Mumm rearrangement to yield the final product.

Reactant Role in Ugi Reaction
Aldehyde or KetoneForms an imine with the primary amine
Primary AmineReacts with the carbonyl to form an imine
IsocyanideAdds to the protonated imine (nitrilium ion)
This compoundProtonates the imine and provides the carboxylate for the final nucleophilic attack and subsequent rearrangement

While these theoretical applications in the Passerini and Ugi reactions are plausible based on the compound's structure, experimental validation is absent in the available literature. The presence of the dimethylamino group could influence the reaction environment's pH and potentially interfere with the standard catalytic conditions for these reactions. Further research would be required to determine the viability and outcomes of using this compound in multi-component syntheses.

Theoretical and Computational Investigations of 3 2 Dimethylamino Ethoxy Propanoic Acid

Reaction Pathway Elucidation and Transition State Analysis for 3-[2-(Dimethylamino)ethoxy]propanoic acid Derivatives

There is currently no available research detailing the elucidation of reaction pathways or the analysis of transition states for derivatives of this compound. Computational studies employing methods such as Density Functional Theory (DFT) or other quantum chemical calculations to map potential energy surfaces, identify transition states, and determine activation energies for reactions involving this specific family of compounds have not been published.

Consequently, no data tables or detailed research findings on this topic can be provided. The scientific community has not yet focused on the theoretical investigation of the reaction kinetics and mechanisms of these particular chemical entities.

Advanced Analytical Methodologies for 3 2 Dimethylamino Ethoxy Propanoic Acid Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular architecture of 3-[2-(Dimethylamino)ethoxy]propanoic acid, enabling precise structural confirmation and functional group identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Experimental data from proton (¹H) and carbon-13 (¹³C) NMR provides a complete map of the carbon-hydrogen framework.

Detailed ¹H and ¹³C NMR spectral data have been reported, often using deuterium (B1214612) oxide (D₂O) as the solvent. In ¹H NMR, the protons of the ethyl bridge and the propanoic acid chain give rise to distinct triplet signals, while the dimethylamino group appears as a characteristic singlet. The ¹³C NMR spectrum complements this by showing signals for the carboxyl carbon, the carbons of the ethoxy and propanoic chains, and the methyl carbons of the dimethylamino group.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

Atom Number / Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N(CH₃)₂ 2.81 (s, 6H) 45.4
N-CH₂- 3.20 (t, 2H) 58.1
O-CH₂- (ethoxy) 3.65 (t, 2H) 66.0
O-CH₂- (propanoic) 3.86 (t, 2H) 57.5
-CH₂-COOH 2.65 (t, 2H) 34.9
COOH - 177.5

Data sourced from patent WO2010057335A1.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), while not explicitly detailed in readily available literature for this specific compound, would be standard procedure in a thorough structural study. A COSY experiment would confirm the coupling between adjacent methylene (B1212753) groups (e.g., between the two CH₂ groups of the propanoic acid moiety and between the two CH₂ groups of the ethoxy moiety). An HSQC experiment would correlate each proton signal directly to its attached carbon atom, confirming the assignments listed in Table 1.

Solid-State NMR could be employed to study the compound in its crystalline powder form, providing insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the tertiary amine, which are averaged out in solution-state NMR.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are crucial for identifying the functional groups within the this compound molecule.

FT-IR spectroscopy would reveal key vibrational modes. The most prominent peaks would include a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region, overlapping with C-H stretching vibrations. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹. Other significant peaks include the C-O-C (ether) stretching vibration (around 1100 cm⁻¹) and C-N (amine) stretching.

Raman spectroscopy offers complementary information. While the polar C=O and O-H groups give strong IR signals, the less polar parts of the molecule's backbone might be more prominent in the Raman spectrum. This can be particularly useful for analyzing the C-C and C-H vibrations of the alkyl chains.

Table 2: Predicted Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (Broad)
Alkyl Chains C-H Stretch 2850 - 3000
Carbonyl C=O Stretch 1700 - 1730
Ether C-O-C Stretch 1070 - 1150

High-Resolution Mass Spectrometry Techniques for Molecular Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation patterns of this compound. Using a technique like Electrospray Ionization (ESI), the compound is typically observed in its protonated form, [M+H]⁺.

The exact mass of the protonated molecule (C₇H₁₆NO₃⁺) allows for unambiguous confirmation of its molecular formula (C₇H₁₅NO₃), which is 161.20 g/mol . An ESI-MS spectrum has shown a peak at an m/z of 162.1, corresponding to the [M+H]⁺ ion.

Fragmentation studies (MS/MS) would provide further structural proof. Key fragmentation pathways would likely include:

Loss of the dimethylamino group: Cleavage of the C-N bond.

Ether bond cleavage: Fragmentation at the C-O-C linkage.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

These fragmentation patterns provide a "fingerprint" that confirms the connectivity of the atoms within the molecule.

Chromatographic and Electrophoretic Separations for Purity and Isomer Analysis

Chromatographic techniques are vital for separating this compound from impurities and related substances, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Given the compound's polar and zwitterionic nature at certain pH values, several HPLC modes can be developed.

A common approach is Reversed-Phase (RP-HPLC) using a C18 or C8 column. Current time information in Apache County, US.However, due to the compound's high polarity, retention might be poor. To overcome this, ion-pairing agents can be added to the mobile phase, or a polar-embedded or polar-endcapped column can be used to improve retention and peak shape.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is exceptionally well-suited for this type of polar analyte. HILIC uses a polar stationary phase (like silica (B1680970) or an amino-bonded phase) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This mode provides excellent retention for highly polar compounds that are unretained in reversed-phase chromatography.

Table 3: Exemplar HPLC Method Parameters for Purity Analysis

Parameter Reversed-Phase HPLC HILIC
Column C18, 250 mm x 4.6 mm, 5 µm Amino or Silica, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium (B1175870) Acetate in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5% to 95% B over 20 minutes 95% to 50% B over 15 minutes
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 200-210 nm or Evaporative Light Scattering Detector (ELSD) ELSD or Mass Spectrometry (MS)

| Column Temp. | 30 °C | 35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Derivatization Strategies

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and the presence of polar functional groups (carboxylic acid and tertiary amine). These groups can cause poor peak shape and irreversible adsorption onto the GC column.

Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability. This process involves chemically modifying the polar functional groups. A common and effective strategy is silylation , which replaces the active hydrogen of the carboxylic acid with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

The derivatization reaction typically involves heating the compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) in an appropriate solvent. The resulting silyl ester is much more volatile and thermally stable, making it suitable for GC-MS analysis. This allows for the separation of the derivatized compound from any non-derivatizable or other volatile impurities. The mass spectrometer detector then provides mass spectra of the derivative, which can be used for identification and quantification.

X-ray Crystallography of this compound Salts or Derivatives

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, which may be a liquid or difficult to crystallize in its native form, forming salts or solid derivatives is a common strategy to facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis.

While direct crystallographic data for this compound was not found in the reviewed literature, the principles of the technique can be discussed in the context of its potential derivatives. The process would involve reacting the parent compound to create a stable, crystalline salt or derivative. For instance, the tertiary amine group can be protonated with a suitable acid to form a hydrochloride or other salt, such as 3-(Dimethylamino)propionic acid hydrochloride. sigmaaldrich.com Alternatively, the carboxylic acid group could be reacted to form a solid ester or amide derivative.

Once a suitable crystal is obtained, it is mounted on a diffractometer and bombarded with a focused beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. Through complex mathematical analysis (Fourier transformation) of the diffraction data, an electron density map of the molecule is generated. This map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing unequivocal proof of the molecule's constitution and stereochemistry.

The structural information obtained is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. This knowledge is fundamental in fields ranging from materials science to drug design, where solid-state properties are critical.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful technique used to modify an analyte's chemical structure to improve its analytical properties for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.comsci-hub.se For this compound, which contains both a carboxylic acid and a tertiary amine, derivatization can overcome challenges such as poor volatility, thermal instability, or weak detector response. jfda-online.comsci-hub.se

The primary goals of derivatizing this compound are typically to:

Increase volatility and thermal stability for GC analysis. jfda-online.com

Introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. sci-hub.se

Improve ionization efficiency for mass spectrometry (MS) detection, often by introducing easily ionizable groups. researchgate.netnih.gov

Enhance chromatographic separation and peak shape. jfda-online.com

Derivatization for HPLC Analysis

For HPLC analysis, the carboxylic acid group is the most common target for derivatization. Reagents are used to convert the acid into esters or amides, which often improves retention on reversed-phase columns and significantly enhances detectability. sci-hub.se

A prominent strategy involves using coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction between the carboxylic acid and a labeling reagent. nih.gov For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a classic derivatizing reagent for carboxylic acids. google.com The reaction, catalyzed by EDC and often in the presence of a base like pyridine, forms a hydrazide derivative. nih.gov This derivative incorporates a nitrophenyl group, a strong chromophore, which allows for highly sensitive detection using a UV-Vis detector at wavelengths where the parent compound and matrix components have minimal absorption. google.com Studies comparing different reagents have shown that derivatization with 3-NPH can be highly efficient, with yields approaching 100%. nih.gov Another reagent, 4-bromo-N-methylbenzylamine (4-BNMA), has been successfully used to derivatize mono-, di-, and tri-carboxylic acids, facilitating sensitive detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) due to the characteristic isotopic pattern of the incorporated bromine atom. researchgate.netnih.gov

Interactive Table: HPLC Derivatization Reagents for Carboxylic Acids

Reagent Target Functional Group Coupling Agent Typical Benefit Reference
3-Nitrophenylhydrazine (3-NPH) Carboxylic Acid EDC Enhanced UV absorption, improved retention nih.govgoogle.com
Aniline Carboxylic Acid EDC Improved ESI+ response nih.gov
4-Bromo-N-methylbenzylamine (4-BNMA) Carboxylic Acid EDC Improved ESI+ response, unique Br isotope pattern for MS researchgate.netnih.gov
2-Picolylamine Carboxylic Acid 2,2′-dipyridyl disulfide, triphenylphosphine Increased MS detection response (9-158 fold) sci-hub.se

Derivatization for GC Analysis

Direct GC analysis of this compound is challenging due to the low volatility and polar nature of the carboxylic acid and amine groups. Derivatization is therefore essential. jfda-online.com The two main strategies are alkylation and silylation. researchgate.net

Alkylation, most commonly esterification of the carboxylic acid group, converts the polar acid into a more volatile and less polar ester. gcms.cz This can be achieved using reagents like dimethylformamide dimethyl acetal, which creates methyl esters. gcms.cz

Silylation is a more comprehensive approach that can derivatize both the carboxylic acid and, under certain conditions, the amine group if it were a primary or secondary amine. jfda-online.com Silylating reagents replace active hydrogen atoms with a trimethylsilyl (TMS) or a more robust t-butyldimethylsilyl (TBDMS) group. This process neutralizes the polar functional groups, significantly increasing the molecule's volatility and thermal stability. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are powerful silylating agents commonly used for this purpose. science.gov The resulting derivatives exhibit excellent chromatographic properties, producing sharp, symmetrical peaks in the gas chromatogram. jfda-online.com

Interactive Table: GC Derivatization Strategies for Target Functional Groups

Derivatization Method Reagent Example Target Functional Group(s) Typical Benefit Reference
Alkylation (Esterification) Dimethylformamide dimethyl acetal Carboxylic Acid Increased volatility, improved peak shape gcms.cz
Silylation BSTFA Carboxylic Acid, Amines, Hydroxyls Increased volatility, thermal stability jfda-online.comresearchgate.net
Silylation MTBSTFA Carboxylic Acid, Amines, Hydroxyls Forms stable TBDMS derivatives science.gov
Acylation Fluoroacylating reagents (e.g., TFAA) Amines, Alcohols Increased volatility, enhanced detection (ECNI-MS) jfda-online.com

Applications of 3 2 Dimethylamino Ethoxy Propanoic Acid in Materials Science and Organic Synthesis

Role of 3-[2-(Dimethylamino)ethoxy]propanoic acid as a Monomer in Polymer Chemistry

In polymer science, the incorporation of functional monomers is a key strategy for designing materials with tailored properties. While direct polymerization of this compound is not widely documented, its structural motifs are found in derivatives used to create advanced polymers. The presence of the dimethylamino group is of particular interest for creating pH-responsive or "smart" polymers, while the carboxylic acid provides a handle for various polymerization and modification reactions.

Polycondensation is a class of step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water or methanol. A molecule like this compound, containing both a carboxylic acid and a nucleophilic amine, possesses the fundamental components that could potentially undergo polycondensation. However, the tertiary nature of its amine group prevents it from participating in typical polyamide formation, which requires primary or secondary amines.

For this compound to be used in polycondensation, it would likely need to be chemically modified first. For instance, the carboxylic acid group could react with a diol to form a polyester, or it could be part of a more complex monomer system. There is limited specific information in the surveyed literature detailing the direct use of this compound as a primary monomer in polycondensation reactions.

Controlled or "living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. cmu.edu While this compound itself is not a typical monomer for radical polymerization, its derivatives, particularly acrylate (B77674) or methacrylate (B99206) versions, are highly relevant.

The monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA) is structurally similar and has been extensively studied in controlled radical polymerizations. cmu.edunih.govresearchgate.net This body of research provides a strong basis for understanding how a methacrylated derivative of this compound would behave. Such a monomer would be valuable for introducing pH-responsive segments into block copolymers. nih.gov

Furthermore, the propanoic acid moiety of the title compound is structurally related to molecules used as RAFT chain transfer agents (CTAs). For example, 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid and 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid are effective CTAs that control polymerization. nih.govd-nb.info A derivative of this compound could theoretically be functionalized to act as a CTA, thereby incorporating its unique structure at the terminus of a polymer chain.

An acid-triggered RAFT polymerization method that operates without a conventional radical initiator has been developed, highlighting the expanding versatility of this technique with various monomers and solvents. d-nb.info This approach could potentially be applied to derivatives of this compound.

Table 1: Examples of Controlled Radical Polymerization of Related Monomers (Data synthesized from related studies to illustrate potential applications)

Monomer Polymerization Method CTA/Initiator Resulting Polymer Reference
2-(Dimethylamino)ethyl methacrylate (DMAEMA) ATRP Cu(I)/bpy system Well-defined PDMAEMA cmu.edu
3-Phenylpropyl methacrylate (PPMA) RAFT Dispersion Polymerization Poly[2-(dimethylamino)ethyl methacrylate] macro-CTA Self-assembled nanoparticles nih.govresearchgate.net

Incorporating functional monomers is a primary strategy for modifying polymer architectures to achieve complex structures like block, graft, or star-shaped polymers. nih.govresearchgate.net Derivatives of this compound can be used to introduce specific functionalities.

Using a methacrylated derivative of this compound as a monomer in RAFT or Atom Transfer Radical Polymerization (ATRP) would allow for the synthesis of well-defined homopolymers or block copolymers. cmu.edunih.gov For instance, a block copolymer containing a pH-responsive block derived from this monomer and a hydrophobic block could self-assemble into micelles or other nanostructures in aqueous solution, with applications in areas like drug delivery. nih.gov The dimethylamino group provides the pH-sensitivity, while the ethoxypropanoic acid chain influences the polymer's hydrophilicity and spacing.

Star-shaped polymers have been synthesized using an "arm-first" methodology where polymer "arms," such as those made from DMAEMA, are first prepared via RAFT and then cross-linked. nih.gov A polymer arm derived from a monomer based on this compound could be similarly employed to create novel star architectures with unique solution properties.

This compound as a Ligand in Coordination Chemistry

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org this compound is an interesting candidate as a ligand because it possesses multiple potential donor atoms: the oxygen atoms of the carboxylate group, the nitrogen atom of the tertiary amine, and the ether oxygen. This makes it a potential polydentate ligand, capable of forming stable chelate rings with metal ions. libretexts.org

The carboxylate group of the molecule can coordinate to a metal center in a monodentate or bidentate fashion. Simultaneously, the dimethylamino group's nitrogen atom, with its lone pair of electrons, can also coordinate to the same metal ion, forming a stable five-membered chelate ring (M-O-C-C-N). This chelation effect significantly enhances the stability of the resulting metal complex.

Studies on similar amino acids and their derivatives show that they readily form coordination compounds with a variety of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govresearchgate.netresearchgate.netsemanticscholar.org The geometry of these complexes can range from square planar to octahedral, depending on the metal ion and the ligand-to-metal ratio. nih.govsemanticscholar.org For instance, ligands containing both amino and carboxylate groups have been shown to form stable complexes where the ligand acts as a bidentate chelating agent. semanticscholar.org The solubility of metal ions like Al, Cr, Fe, Cu, and Zn in aqueous environments can be affected by complexation with organic acids. unipd.it

Table 2: Potential Coordination Modes of this compound

Donor Atoms Involved Coordination Mode Potential Chelate Ring Size
Carboxylate (one O) Monodentate -
Carboxylate (two O's) Bidentate (chelating) 4-membered
Carboxylate (one O) + Amine (N) Bidentate (chelating) 5-membered

Metal complexes are central to catalysis, participating in a vast range of organic and industrial reactions. nih.gov Complexes of transition metals like copper, cobalt, and nickel often act as catalysts by facilitating electron transfer or by bringing reactants into close proximity in specific orientations. functmaterials.org.ua

The catalytic activity of a metal complex is highly dependent on the nature of its ligands. Ligands influence the metal center's electronic properties, steric environment, and stability. researchgate.net Metal complexes derived from this compound could find applications in several areas:

Oxidation Reactions: Copper complexes are known to catalyze oxidation reactions. functmaterials.org.ua A Cu(II) complex with this ligand could potentially catalyze the oxidation of alcohols or hydrocarbons.

Polymerization Catalysis: Nickel-based catalysts have been effectively used for the controlled radical polymerization of methacrylates. cmu.edu A complex of Ni(II) with this compound could be investigated for similar ATRP processes.

Cross-Coupling Reactions: Palladium complexes supported by phosphine-based polymer ligands are effective in Suzuki-Miyaura reactions. nih.gov While not a phosphine, the nitrogen and oxygen donors of the title compound could stabilize a palladium center for catalytic applications.

The specific combination of a hard donor (carboxylate oxygen) and a softer donor (amine nitrogen) in this compound could stabilize various oxidation states of a metal center, a key feature for many catalytic cycles. nih.gov

Utilization of this compound as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, molecules that contain multiple, orthogonally reactive functional groups are highly valued as "building blocks." mdpi.com These compounds serve as foundational skeletons upon which more complex molecular architectures can be assembled. mdpi.com this compound fits this description, possessing a nucleophilic and basic tertiary amine, a flexible ether chain, and a carboxylic acid that can undergo a wide array of transformations (e.g., amidation, esterification, reduction).

While direct examples of the use of this compound in complex synthesis are not prominent in the surveyed literature, the principles of retrosynthetic analysis would identify it as a useful synthon for introducing a dimethylaminoethoxy-ethyl fragment into a larger target molecule. The carboxylic acid provides a handle for coupling reactions, while the tertiary amine can influence the physicochemical properties, such as solubility and basicity, of the final compound.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Although no literature was found that specifically details the cyclization of this compound derivatives, the reactivity of structurally related compounds provides a strong indication of its potential in this area.

A closely related class of compounds, alkyl 3-(dimethylamino)propenoates, are well-established as versatile precursors for a vast number of heterocyclic systems. researchgate.netdntb.gov.ua These "enaminone" type reagents, which share the dimethylamino and carboxyl functionalities with the target molecule but feature a carbon-carbon double bond (propenoate instead of propanoate), are used to construct a variety of substituted heterocycles. researchgate.net The general strategy involves the reaction of the enaminone with various dinucleophiles, leading to the formation of diverse ring systems. researchgate.net This methodology highlights the potential for derivatives of this compound to serve as precursors to saturated or partially saturated heterocyclic systems, following appropriate chemical modifications.

For instance, studies on other amino acid derivatives have shown that intramolecular cyclization reactions are a viable route to heterocycles like γ-lactones, oxazolidinones, and oxazolines. researchgate.net These reactions often depend on the strategic placement and reactivity of amino and hydroxyl or carboxyl groups within the linear precursor. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Related Enaminone Building Blocks

Precursor TypeReactantResulting Heterocycle
2-Substituted 3-(dimethylamino)propenoatesAmines, Hydrazine, HydroxylaminePyrimidines, Pyridopyridines
Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoateVarious DinucleophilesPyrano[3,2-c]pyridines
Methyl 3-dimethylamino-2-(methoxycarbonyl)propenoateVarious DinucleophilesDihydropyridine-3-carboxylates

This table is illustrative of syntheses using related propenoate compounds, as direct examples for this compound were not found in the searched literature. researchgate.net

Scaffold derivatization is a key strategy in fields like medicinal chemistry, where a core molecular structure (the scaffold) is systematically modified to explore and optimize biological activity or material properties. dntb.gov.ua The bifunctional nature of this compound makes it a theoretical candidate for such applications, where it could be attached to a central scaffold to impart specific properties.

For example, the carboxylic acid moiety could be used to form an amide or ester bond with a core scaffold containing amine or hydroxyl groups. The terminal dimethylamino group would then be available to influence properties such as aqueous solubility, or to act as a catalytic site or a point for further functionalization. However, a detailed search of scientific and patent literature did not yield specific examples of this compound being used for scaffold derivatization. General strategies for derivatization often focus on creating libraries of compounds for screening, and while this molecule is suitable for such an approach, its actual use has not been documented. nih.gov

Environmental Transformation Pathways of 3 2 Dimethylamino Ethoxy Propanoic Acid

Biodegradation Mechanisms in Aquatic and Soil Environments

The biodegradation of 3-[2-(Dimethylamino)ethoxy]propanoic acid is anticipated to be a significant pathway for its removal from aquatic and soil environments. The presence of recognizable functional groups suggests that microorganisms can likely utilize this compound as a source of carbon and nitrogen.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound is expected to proceed through several potential pathways, initiated by enzymatic attack on its functional groups. The ether linkage and the terminal carboxylic acid are probable sites for initial microbial action.

One likely pathway involves the cleavage of the ether bond. Microorganisms, such as Rhodococcus sp., are known to degrade ethers by oxidizing the carbon atom adjacent to the ether oxygen (the α-position). nih.gov This would lead to the formation of an unstable hemiacetal that spontaneously breaks down. In the case of this compound, this would result in the formation of 2-(dimethylamino)ethanol and 3-hydroxypropanoic acid.

Another potential route is the degradation of the propanoic acid chain. Carboxylic acids are generally susceptible to microbial degradation. nih.gov For instance, studies on the degradation of fructans by Bacteroides thetaiotaomicron show the production of propionic acid. nih.gov Bacteria can metabolize short-chain carboxylic acids through pathways like beta-oxidation.

The dimethylamino group can also be a target for microbial degradation. Mixed cultures enriched from drinking water biofilters have been shown to mineralize dimethylamine (B145610) (DMA). nih.gov The degradation of the dimethylamino group can occur through demethylation, leading to the formation of a secondary amine, then a primary amine, and finally ammonia.

The rate and extent of biodegradation will likely depend on environmental conditions such as pH, temperature, oxygen availability, and the presence of a microbial community adapted to degrading similar compounds. For example, the degradation of dimethylamine and other tertiary amines is most efficient under aerobic conditions. researchgate.net

Identification of Biodegradation Products

Based on the predicted microbial degradation pathways, a number of transformation products can be anticipated. The primary biodegradation products would likely result from the initial enzymatic attacks on the parent molecule.

Cleavage of the ether bond would yield:

2-(Dimethylamino)ethanol

3-Hydroxypropanoic acid

Degradation of the propanoic acid moiety could lead to smaller organic acids. The demethylation of the amino group would produce:

3-[2-(Methylamino)ethoxy]propanoic acid

3-[2-(Aminoethoxy)ethoxy]propanoic acid (a related compound for which information is available sigmaaldrich.com)

Further degradation of these initial products would lead to their mineralization into carbon dioxide, water, and inorganic nitrogen. The table below summarizes the likely initial biodegradation products.

Parent Compound Predicted Biodegradation Product Metabolic Pathway
This compound2-(Dimethylamino)ethanolEther cleavage
This compound3-Hydroxypropanoic acidEther cleavage
This compound3-[2-(Methylamino)ethoxy]propanoic acidN-demethylation
This compound3-[2-(Aminoethoxy)ethoxy]propanoic acidN-demethylation

Abiotic Degradation of this compound

Abiotic degradation processes, including photolysis and hydrolysis, may also contribute to the transformation of this compound in the environment, particularly in surface waters.

Hydrolytic Degradation Mechanisms (pH-Dependent Hydrolysis)

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. The hydrolysis of open-chain ethers typically requires acidic conditions. stackexchange.comvedantu.com Under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. However, such low pH values are not common in most natural water bodies.

The ester functional group, which is not present in this molecule, is more susceptible to pH-dependent hydrolysis. researchgate.netnih.gov For comparison, the estimated hydrolysis half-life for a related compound, 3-hydroxy-2,2-dimethylpropanoic acid, under neutral ambient conditions is extremely long. epa.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in most environmental compartments.

Environmental Fate Modeling and Prediction for this compound and its Transformation Products

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its partitioning between air, water, soil, and sediment.

For this compound, specific experimental data for these properties are limited. However, predictive models like the US EPA's EPI Suite™ can be used to estimate these values and subsequently model the compound's environmental fate. epa.govncsu.edu

Given its structure, this compound is expected to be highly water-soluble due to the presence of the carboxylic acid and amino groups. This suggests that it will primarily reside in the aqueous phase. Its low predicted vapor pressure indicates that it is unlikely to volatilize significantly into the atmosphere.

The following table presents hypothetical environmental fate parameters for this compound, which would be inputs for such models.

Parameter Predicted Value/Behavior Implication for Environmental Fate
Water SolubilityHighPredominantly found in water; low potential for bioaccumulation in fatty tissues.
Vapor PressureLowLow potential for volatilization from water or soil.
Octanol-Water Partition Coefficient (Log Kow)LowLow potential for sorption to organic matter in soil and sediment.
Biodegradation Half-lifeWeeks to MonthsExpected to be the primary degradation pathway.
Photodegradation Half-lifeDays to Weeks (in surface water)May contribute to degradation in sunlit waters.
Hydrolysis Half-lifeYears (at neutral pH)Not a significant degradation pathway.

Future Directions and Emerging Research Avenues for 3 2 Dimethylamino Ethoxy Propanoic Acid

Integration of Artificial Intelligence and Machine Learning in 3-[2-(Dimethylamino)ethoxy]propanoic acid Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and pharmaceutical research by processing vast datasets to predict molecular properties, optimize reaction conditions, and accelerate the discovery pipeline. nih.gov For this compound, these computational tools offer a powerful approach to navigate its chemical space and elucidate its potential applications.

ML algorithms can be trained on existing chemical databases to predict the physicochemical and biological properties of this compound and its derivatives. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate its structural features with potential biological activities, guiding the synthesis of new analogues with enhanced efficacy for specific targets. nih.gov AI can also be employed to predict potential drug-target interactions, offering a preliminary screening tool before embarking on resource-intensive experimental studies. mdpi.com Furthermore, machine learning models have shown promise in predicting key properties such as solubility and toxicity, which are critical for the development of any new chemical entity. mdpi.com

The potential applications of AI and ML in the study of this compound are vast and varied. The table below illustrates hypothetical research areas where these technologies could be applied.

Research AreaPotential AI/ML ApplicationExpected Outcome
Property Prediction Development of QSAR modelsPrediction of biological activity and physicochemical properties of derivatives.
Drug Discovery Virtual screening and target identificationIdentification of potential protein targets and lead optimization.
Synthesis Planning Retrosynthetic analysis and reaction condition optimizationDesign of efficient synthetic routes and improved reaction yields.

Exploration of Novel Synthetic Routes and Advanced Functionalization

The development of novel and efficient synthetic methodologies is crucial for the widespread availability and further investigation of this compound. researchgate.net While standard synthetic procedures exist, future research will likely focus on greener, more atom-economical, and scalable routes. This could involve the use of novel catalysts, flow chemistry, or biocatalysis to improve sustainability and reduce waste. mdpi.com

Advanced functionalization of the this compound scaffold presents another exciting research frontier. mdpi.com Introducing diverse functional groups at specific positions on the molecule could lead to the generation of a library of derivatives with a wide range of chemical and biological properties. Techniques such as C-H activation, late-stage functionalization, and click chemistry could be employed to modify the core structure with high precision and efficiency. The exploration of different esterification or amidation reactions of the carboxylic acid moiety, for instance, could yield compounds with tailored solubility and pharmacokinetic profiles. mdpi.com

The following table outlines potential novel synthetic approaches for this compound.

Synthetic StrategyDescriptionPotential Advantages
Flow Chemistry Continuous synthesis in a reactorImproved safety, scalability, and reaction control.
Biocatalysis Use of enzymes for specific transformationsHigh selectivity, mild reaction conditions, and environmentally friendly.
C-H Functionalization Direct modification of C-H bondsIncreased synthetic efficiency and access to novel derivatives.

Advanced Characterization Techniques for In-situ Monitoring of Reactions Involving this compound

The real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. scilit.com For reactions involving the synthesis or modification of this compound, the application of advanced in-situ characterization techniques could lead to a deeper understanding and optimization of these processes.

Spectroscopic methods such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can be employed to monitor the concentration of reactants, products, and byproducts in real-time. scilit.com This allows for precise control over reaction parameters to maximize yield and purity. Furthermore, advanced mass spectrometry techniques, such as Reaction Interface Mass Spectrometry (RIMS), can be used to detect and identify short-lived intermediates, providing crucial information about the reaction mechanism. The data gathered from these techniques can be used to build kinetic models and to support the development of more robust and efficient synthetic protocols.

The table below details advanced characterization techniques that could be applied to study reactions of this compound.

Characterization TechniqueInformation GainedImpact on Research
In-situ FTIR/Raman Spectroscopy Real-time concentration profiles of reactants and productsOptimization of reaction conditions and kinetic modeling. scilit.com
Reaction Interface Mass Spectrometry (RIMS) Detection and identification of reaction intermediatesElucidation of reaction mechanisms.
In-situ Nuclear Magnetic Resonance (NMR) Structural information of species in the reaction mixtureDetailed understanding of reaction pathways and stereochemistry.

Q & A

Basic: What are the optimal synthetic routes for 3-[2-(Dimethylamino)ethoxy]propanoic acid, and what reaction conditions are critical for high yield?

Methodology:
The synthesis typically involves a nucleophilic substitution reaction between 3-chloropropanoic acid and 2-(dimethylamino)ethanol under basic conditions. Key steps include:

  • Reagents: 3-chloropropanoic acid, 2-(dimethylamino)ethanol, and a base (e.g., NaOH) in an aqueous or ethanol solvent .
  • Mechanism: The hydroxyl group of 2-(dimethylamino)ethanol attacks the electrophilic carbon of 3-chloropropanoic acid, forming the ether linkage.
  • Optimization: Reaction temperature (60–80°C) and pH control (pH 9–10) are critical to minimize side reactions like hydrolysis of the chloro group. Purification via recrystallization or column chromatography ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Characterization Workflow:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and ethoxy-propanoic acid backbone. Coupling patterns distinguish the ether linkage .
  • X-ray Crystallography: Resolves bond angles and distances, critical for verifying stereochemistry and hydrogen-bonding networks in solid-state studies .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., observed [M+Na]⁺ at 530.2003 vs. calculated 530.1997) .

Advanced: How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

Troubleshooting Strategies:

  • Impurity Analysis: Trace solvents (e.g., DMSO) or unreacted starting materials may cause unexpected peaks. Use deuterated solvents and pre-purify reagents .
  • Dynamic Effects: Rotameric equilibria of the dimethylamino group can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer interpretation .
  • Isotopic Labeling: ¹⁵N-labeled analogs can clarify ambiguous assignments in crowded spectral regions .

Advanced: What strategies optimize solubility and stability in biological assays?

Formulation Guidelines:

  • Solvent Systems: Use co-solvents like DMSO (≤10%) or PEG-400 to enhance aqueous solubility. Avoid prolonged exposure to light or acidic conditions to prevent degradation .
  • Buffering: Maintain pH 7.4–7.6 using phosphate-buffered saline (PBS) to stabilize the carboxylic acid moiety.
  • Storage: Store lyophilized samples at −20°C under inert gas (e.g., argon) to prevent oxidation of the dimethylamino group .

Advanced: How do structural modifications at the dimethylamino or ethoxy groups influence receptor binding affinity?

Structure-Activity Relationship (SAR) Insights:

Modification Biological Impact Reference
Ethoxy Chain Elongation Increased hydrophobicity enhances PPARγ binding (e.g., EC₅₀ reduced from 1.2 μM to 0.8 μM) .
Dimethylamino Replacement Substitution with piperidine reduces off-target effects on adrenergic receptors .
Carboxylic Acid Esterification Improves cell permeability but abolishes PPARδ agonism due to loss of H-bonding .

Design Principles:

  • Electron-Withdrawing Groups on the phenyl ring (e.g., fluorine) enhance metabolic stability .
  • Steric Hindrance near the dimethylamino group reduces nonspecific interactions .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Data Reconciliation Approach:

  • Purity Validation: Use HPLC (≥98% purity) to rule out impurities affecting assay results .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times to minimize variability .
  • Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., PPAR agonists in ) to identify trends .

Basic: What are the primary applications of this compound in chemical biology?

Research Applications:

  • Proteolysis-Targeting Chimeras (PROTACs): The carboxylic acid moiety enables conjugation to E3 ligase ligands for targeted protein degradation .
  • Fluorescent Probes: Functionalization with dansyl or fluorescein tags creates tools for tracking cellular uptake .
  • Enzyme Inhibition: Acts as a competitive inhibitor for acetyl-CoA carboxylase in lipid metabolism studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.